1-(Piperidin-3-ylmethyl)-1H-indazole
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Overview
Description
1-(Piperidin-3-ylmethyl)-1H-indazole is a compound that features a piperidine ring attached to an indazole moiety Piperidine is a six-membered ring containing one nitrogen atom, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-ylmethyl)-1H-indazole typically involves the reaction of a piperidine derivative with an indazole precursor. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated indazole under basic conditions. The reaction can be catalyzed by palladium or other transition metals to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-ylmethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
1-(Piperidin-3-ylmethyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylmethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or pain relief .
Comparison with Similar Compounds
1-(Piperidin-3-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of an indazole.
1-(Piperidin-3-ylmethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole.
1-(Piperidin-3-ylmethyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indazole
Uniqueness: 1-(Piperidin-3-ylmethyl)-1H-indazole is unique due to the presence of both the piperidine and indazole rings, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(piperidin-3-ylmethyl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-12(5-1)9-15-16(13)10-11-4-3-7-14-8-11/h1-2,5-6,9,11,14H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWGEAMAQOPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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